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molecular formula C8H10BrNOS B8369690 1-(5-Bromo-3-pyridylthio)propan-2-ol

1-(5-Bromo-3-pyridylthio)propan-2-ol

Cat. No. B8369690
M. Wt: 248.14 g/mol
InChI Key: WOIKSQKSBIJFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06627648B1

Procedure details

A hot solution of the mixture of (2-(5-bromo(3-pyridylthio))isopropyl)methylamine and (2-(5-bromo(3-pyridylthio))propyl)methylamine (1.01 g, 3.867 mmol) in ethanol (15 mL) was treated in one portion with galactaric acid (0.406 g, 1.937 mmol). Water (3 mL) was added drop-wise, while warming the solution to reflux. To remove some white, insoluble solids, the warm solution was filtered through a glass wool plug, washing the filter plug with a warm solution of ethanol-water (4:1, v/v) (5 mL). The filtrate was diluted with ethanol (22.5 mL). The mixture was allowed to cool to ambient temperature and was allowed to stand for 16 h. The resulting solids were filtered, washed with ethanol (2×5 mL), and vacuum dried at 45° C. to give 0.512 g (36.1%) of light-beige, crystalline flakes, mp 146.5-149.5° C. Analysis indicated a 57:41 mixture of (2-(5-bromo(3-pyridylthio))-isopropyl)methylamine hemigalactarate and (2-(5-bromo(3-pyridylthio))propyl)methylamine hemigalactarate. The compound exhibits a Ki of 5500 nM.
[Compound]
Name
(2-(5-bromo(3-pyridylthio))isopropyl)methylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2-(5-bromo(3-pyridylthio))propyl)methylamine
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.406 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
(2-(5-bromo(3-pyridylthio))-isopropyl)methylamine hemigalactarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(2-(5-bromo(3-pyridylthio))propyl)methylamine hemigalactarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:8][CH:9]([CH3:13])CNC)[CH:5]=[N:6][CH:7]=1.O=[C:15](O)[C@@H]([C@H]([C@H]([C@@H](C(O)=O)O)O)O)O.[OH2:28].O=C(O)[C@@H]([C@H]([C@H]([C@@H](C(O)=O)O)O)O)O.BrC1C=C(SC(C)CNC)C=NC=1.BrC1C=C(SC(C)CNC)C=NC=1>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([S:8][CH2:9][CH:13]([OH:28])[CH3:15])[CH:5]=[N:6][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
(2-(5-bromo(3-pyridylthio))isopropyl)methylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(2-(5-bromo(3-pyridylthio))propyl)methylamine
Quantity
1.01 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)SC(CNC)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.406 g
Type
reactant
Smiles
O=C([C@H](O)[C@@H](O)[C@@H](O)[C@H](O)C(=O)O)O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
O
Step Four
Name
(2-(5-bromo(3-pyridylthio))-isopropyl)methylamine hemigalactarate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(2-(5-bromo(3-pyridylthio))propyl)methylamine hemigalactarate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C([C@H](O)[C@@H](O)[C@@H](O)[C@H](O)C(=O)O)O.BrC=1C=C(C=NC1)SC(CNC)C.BrC=1C=C(C=NC1)SC(CNC)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while warming the solution
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
To remove some white, insoluble solids
FILTRATION
Type
FILTRATION
Details
the warm solution was filtered through a glass wool plug
WASH
Type
WASH
Details
washing the filter plug with a warm solution of ethanol-water (4:1
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethanol (22.5 mL)
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered
WASH
Type
WASH
Details
washed with ethanol (2×5 mL), and vacuum
CUSTOM
Type
CUSTOM
Details
dried at 45° C.
CUSTOM
Type
CUSTOM
Details
to give 0.512 g (36.1%) of light-beige, crystalline flakes, mp 146.5-149.5° C

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC=1C=C(C=NC1)SCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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